molecular formula C2H6N2O3S2 B088209 Methanethiol, amidino-, hydrogen thiosulfate CAS No. 10319-70-7

Methanethiol, amidino-, hydrogen thiosulfate

Cat. No. B088209
CAS RN: 10319-70-7
M. Wt: 170.22 g/mol
InChI Key: QRSSTPPWTDEGJW-UHFFFAOYSA-N
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Description

Methanethiol, amidino-, hydrogen thiosulfate, also known as AMHT, is a chemical compound that has gained significant attention due to its potential applications in scientific research. AMHT is a sulfur-containing compound that has been studied for its unique properties and mechanisms of action. In

Mechanism Of Action

The mechanism of action of Methanethiol, amidino-, hydrogen thiosulfate is not fully understood, but it is believed to be related to its sulfur-containing structure. It has been shown to interact with reactive oxygen species and to have the ability to scavenge free radicals. Methanethiol, amidino-, hydrogen thiosulfate has also been shown to activate certain enzymes, such as glutathione peroxidase, which is involved in the detoxification of reactive oxygen species.

Biochemical And Physiological Effects

Methanethiol, amidino-, hydrogen thiosulfate has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, radioprotective effects, and anti-inflammatory effects. It has also been shown to have an effect on the immune system, with studies showing that it can enhance immune function in certain situations.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methanethiol, amidino-, hydrogen thiosulfate in lab experiments is its antioxidant activity, which can be useful in studying oxidative stress-related diseases. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for the study of Methanethiol, amidino-, hydrogen thiosulfate. One area of interest is its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells. Another area of interest is its potential use in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of Methanethiol, amidino-, hydrogen thiosulfate and its potential applications in various scientific research areas.

Synthesis Methods

Methanethiol, amidino-, hydrogen thiosulfate can be synthesized through a variety of methods, including the reaction of methanethiol with amidine and hydrogen thiosulfate. The reaction is typically carried out in a solvent, such as water or ethanol, and requires specific conditions, including pH and temperature, to achieve optimal yields. Other methods of synthesis include the reaction of methanethiol with thiosulfate and the reaction of amidine with thiosulfate.

Scientific Research Applications

Methanethiol, amidino-, hydrogen thiosulfate has been studied for its potential applications in various scientific research areas, including biochemistry, pharmacology, and toxicology. It has been shown to have antioxidant properties and can scavenge free radicals, making it a potential therapeutic agent for oxidative stress-related diseases. Methanethiol, amidino-, hydrogen thiosulfate has also been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells.

properties

CAS RN

10319-70-7

Product Name

Methanethiol, amidino-, hydrogen thiosulfate

Molecular Formula

C2H6N2O3S2

Molecular Weight

170.22 g/mol

IUPAC Name

1-amino-1-imino-2-sulfosulfanylethane

InChI

InChI=1S/C2H6N2O3S2/c3-2(4)1-8-9(5,6)7/h1H2,(H3,3,4)(H,5,6,7)

InChI Key

QRSSTPPWTDEGJW-UHFFFAOYSA-N

SMILES

C(C(=N)N)SS(=O)(=O)O

Canonical SMILES

C(C(=N)N)SS(=O)(=O)O

Other CAS RN

10319-70-7

synonyms

Thiosulfuric acid hydrogen S-(2-amino-2-iminoethyl) ester

Origin of Product

United States

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